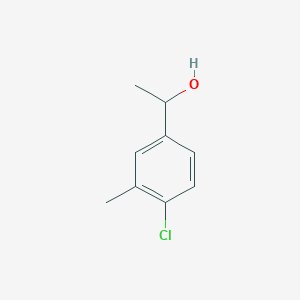

1-(4-Chloro-3-methylphenyl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-(4-Chloro-3-methylphenyl)ethanol” is a chlorinated aromatic compound . The presence of the chloro and methyl groups on the aromatic ring can influence the electronic properties and reactivity of the molecule.

Synthesis Analysis

In the study of designing pharmacophore models for analgesic, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral method (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Chiral building blocks [(S)-1-(3-methylphenyl)ethanol, (S)-1-(3,4-dimethylphenyl)ethanol and (S)-1-(2,4,6-trimethylphenyl)ethanol] for drug synthesis were prepared using two green approaches: (1) the yeast Saccharomyces cerevisiae as the biocatalyst and (2) the natural deep eutectic solvents (NADES) as the alternative solvents .Molecular Structure Analysis

The molecular structure of chlorinated aromatic compounds is characterized by the presence of a carbonyl group attached to an aromatic ring that carries chloro and other substituents. The molecular structure and vibrational spectra of these compounds can be studied using techniques like X-ray diffraction, FTIR, and NMR, as well as computational methods like DFT.Chemical Reactions Analysis

Chlorinated aromatic compounds can undergo various chemical reactions, including condensation and heterocyclization. For instance, the condensation of 2- (4-chlorophenyl)-1- (2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal leads to the formation of isoflavones and other heterocycles.Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds, such as melting points, solubility, and reactivity, are determined by their molecular structure. The presence of electron-withdrawing groups like chloro and carbonyl affects the electron density and reactivity of the molecule.Wissenschaftliche Forschungsanwendungen

Enzymatic Synthesis and Chiral Separation

- Enzymatic Catalysis for Chiral Alcohols : A study by Choi et al. (2010) discussed the use of Saccharomyces cerevisiae reductase for the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol, highlighting the high enantioselectivity achieved in the process. This approach is vital for producing chiral intermediates for antidepressant drugs, demonstrating the utility of enzymes in refining synthetic pathways for compounds with specific stereochemistry (Choi et al., 2010).

Chemical Synthesis and Optimization

- Optimization of Chemical Synthesis : Kavi et al. (2021) focused on optimizing the biocatalytic production of enantiopure (S)-1-(4-Methoxyphenyl) Ethanol using Lactobacillus senmaizuke. The study demonstrates the critical role of optimizing reaction conditions for efficient and selective chemical synthesis, which can be applied to produce related compounds (Kavi et al., 2021).

Pharmaceutical Intermediates and Drug Development

- Synthesis of Drug Intermediates : The work by Guo et al. (2017) on the enzymatic process for preparing (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol showcases the potential of using chiral intermediates in the synthesis of Ticagrelor, a medication for acute coronary syndromes. This highlights the significance of such compounds in developing therapeutically relevant molecules (Guo et al., 2017).

Novel Catalysts and Material Science

- Development of Nanohybrid Biocatalysts : Galvão et al. (2018) described the creation of a nanohybrid material for the kinetic resolution of secondary alcohols, including rac-1-phenylethanol and rac-1-(3-methylphenyl)-1-ethanol. This research opens new avenues in heterogeneous catalysis, providing efficient methods for obtaining enantiomerically pure chiral drugs and bioactive substances (Galvão et al., 2018).

Analytical Chemistry and Solvent Effects

- Investigation of Solvent Mixtures : The study by Nandi et al. (2012) on nitro-substituted phenolates used as solvatochromic switches and probes for investigating preferential solvation in solvent mixtures demonstrates the complex interactions at play in solvent systems. Such research can inform the selection of optimal solvents for reactions involving 1-(4-Chloro-3-methylphenyl)ethanol and related compounds (Nandi et al., 2012).

Wirkmechanismus

Target of Action

It’s structurally similar compound, p-chlorocresol, is known to be a potent disinfectant and antiseptic . It’s also used as a preservative in cosmetics and medicinal products for both humans and animals . It contains microbial activity against both gram-positive and gram-negative bacteria and fungi .

Mode of Action

Benzylic halides, which are structurally similar, typically react via an sn2 pathway for primary halides, and an sn1 pathway for secondary and tertiary halides, via the resonance-stabilized carbocation .

Biochemical Pathways

For instance, indole derivatives, which share a similar aromatic ring structure, have been found to possess diverse biological activities .

Pharmacokinetics

The biodegradation of p-chlorocresol, a structurally similar compound, is done in the liver, and then excreted primarily via the kidneys or in smaller amounts through the lungs .

Result of Action

P-chlorocresol, a structurally similar compound, is known to have microbial activity against both gram-positive and gram-negative bacteria and fungi .

Action Environment

The action of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-chloro-3-methylphenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWAYAABIWOTNCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)

![4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)-N-(o-tolyl)piperazine-1-carboxamide](/img/structure/B2876795.png)

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2876796.png)

![N-(2-phenylethyl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2876799.png)

![2-Chloro-4-fluoro-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]benzamide](/img/structure/B2876801.png)

![3-benzyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2876804.png)